

Optical absorption and emission spectra of Dy³⁺ in fluoride glass

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Compound Name: Dysprosium(III) fluoride

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An In-depth Technical Guide to the Optical Absorption and Emission Spectra of Dy³⁺ in Fluoride Glass

Introduction

Trivalent dysprosium (Dy³⁺) ions, with their unique 4f⁹ electron configuration, exhibit a rich energy level structure that gives rise to characteristic and technologically significant optical properties. When incorporated into host materials, particularly low-phonon-energy environments like fluoride glasses, these ions display prominent absorption and emission bands across the visible and infrared regions. Fluoride glasses, such as those based on zirconium fluoride (e.g., ZBLAN) and aluminum fluoride, are exceptional hosts for rare-earth ions due to their high transparency over a wide spectral range, low non-radiative decay rates, and ability to accommodate high concentrations of dopants.

The spectroscopic investigation of Dy³⁺-doped fluoride glasses is driven by their potential in various photonic applications. The strong yellow (~575 nm) and blue (~480 nm) emissions originating from the ⁴F_{9/2} level make these materials prime candidates for solid-state white light generation and display technologies.[1][2] Furthermore, infrared emissions, such as the ~1.3 μm and ~2.9 μm transitions, are of significant interest for the development of fiber amplifiers and mid-infrared lasers.[3][4]

This technical guide provides a comprehensive overview of the optical absorption and emission properties of Dy³⁺ in fluoride glass hosts. It details the experimental protocols for glass synthesis and spectroscopic characterization, presents key quantitative data in a structured

format, and illustrates the underlying physical processes through logical diagrams. The content is intended for researchers, scientists, and engineers working in materials science, photonics, and optical device development.

Theoretical Framework: Judd-Ofelt Theory

The optical transitions within the 4f shell of rare-earth ions are formally forbidden by the Laporte selection rule. However, in a host matrix like glass, the lack of inversion symmetry at the ion site mixes wavefunctions of opposite parity, allowing for weak, forced electric dipole transitions. The Judd-Ofelt theory is a powerful phenomenological model used to quantify the probabilities of these transitions.[3]

The theory utilizes three intensity parameters, Ω_λ ($\lambda = 2, 4, 6$), which are determined by fitting the experimentally measured absorption oscillator strengths. These parameters depend on the local structure and chemical bonding around the Dy^{3+} ion.[5]

- Ω_2 : Highly sensitive to the asymmetry of the local environment and the covalency of the bond between the Dy^{3+} ion and the surrounding ligands.[6]
- Ω_4 and Ω_6 : Related to the bulk properties of the host, such as its rigidity and viscosity.[5]

Once determined, the Judd-Ofelt parameters allow for the calculation of crucial radiative properties for any excited state, including spontaneous emission probabilities (A), radiative lifetimes (τ_{rad}), and fluorescence branching ratios (β).[7]

Experimental Protocols

Glass Synthesis: Melt-Quenching Technique

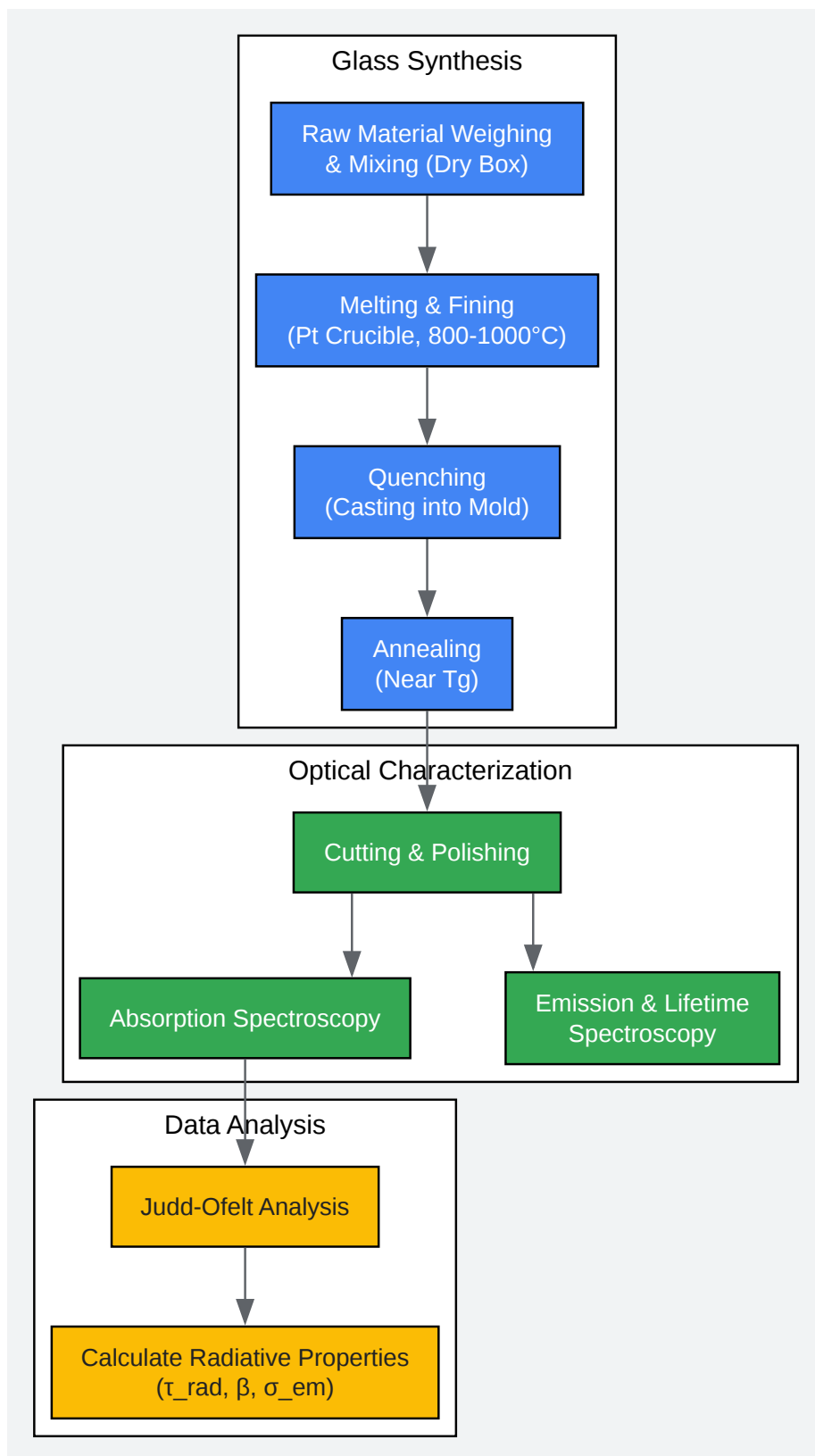
The most common method for preparing high-purity Dy^{3+} -doped fluoride glasses is the melt-quenching technique.[8][9] This process involves melting the raw materials at high temperatures and then rapidly cooling the melt to form a vitreous solid, preventing crystallization.

Detailed Protocol:

- **Raw Material Preparation:** High-purity ($\geq 99.99\%$) anhydrous fluoride powders (e.g., ZrF_4 , BaF_2 , LaF_3 , AlF_3 , NaF , DyF_3) are used as starting materials. The powders are weighed in the

desired molar proportions inside a controlled, dry atmosphere (e.g., a glovebox filled with argon or nitrogen) to minimize contamination from atmospheric moisture (OH^-), which is a major quenching center for fluorescence.

- **Mixing:** The powders are thoroughly mixed to ensure a homogeneous final glass composition.
- **Melting:** The mixture is placed in a non-reactive crucible, typically made of platinum or vitreous carbon. The crucible is heated in a furnace under an inert or reactive (e.g., containing SF_6 or NF_3) atmosphere. The temperature is ramped up to a melting temperature, typically in the range of 800-1000°C, and held for a period (e.g., 1-2 hours) to ensure complete melting and homogenization.
- **Fining:** The melt is often held at a slightly higher temperature to remove bubbles.
- **Quenching (Casting):** The molten glass is rapidly poured into a preheated mold (often made of brass or stainless steel) to form the desired shape (e.g., a disk or rod).
- **Annealing:** To relieve internal stresses induced during the rapid cooling, the glass sample is immediately transferred to an annealing furnace. It is held at a temperature near the glass transition temperature (T_g) for several hours and then slowly cooled to room temperature.
- **Sample Preparation:** The annealed glass is cut and polished to optical quality for spectroscopic measurements.



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Diagram 1: Experimental workflow for synthesis and characterization.

Spectroscopic Measurements

Absorption Spectroscopy: The optical absorption spectrum is measured to identify the ground state absorption transitions of the Dy^{3+} ions.

- **Instrumentation:** A dual-beam UV-VIS-NIR spectrophotometer (e.g., JASCO V-570) is typically used.[\[10\]](#)
- **Procedure:** The polished glass sample is placed in one beam path, while the other serves as a reference (air). The spectrum is recorded over a wide wavelength range, typically from the UV cutoff of the glass (~300 nm) to the near-infrared (~2000 nm).[\[10\]](#) The resulting spectrum of absorbance versus wavelength is used to identify the energy levels and calculate the Judd-Ofelt parameters.

Emission and Lifetime Spectroscopy: Photoluminescence (PL) spectroscopy is used to characterize the emission properties.

- **Instrumentation:** A fluorescence spectrophotometer or a custom setup is used. This typically consists of:
 - **Excitation Source:** A tunable source like a Xenon lamp passed through a monochromator, or a laser diode/OPO for selective excitation of specific energy levels.[\[11\]](#)
 - **Sample Holder:** To hold the glass sample securely.
 - **Detection System:** A second monochromator to resolve the emission, coupled with a sensitive detector like a photomultiplier tube (PMT) for the visible region or an InGaAs detector for the infrared.
- **Procedure:**
 - The sample is excited at a wavelength corresponding to one of its absorption bands (e.g., ~451 nm for the $^4\text{I}_{15/2}$ level).[\[12\]](#)
 - The emitted light is collected (typically at 90° to the excitation beam to minimize scattered light), passed through the detection monochromator, and recorded by the detector.

- For lifetime measurements, a pulsed excitation source (e.g., a pulsed laser or a flash lamp) is used. The decay of the fluorescence intensity over time after the excitation pulse is recorded using a digital oscilloscope, and the lifetime is determined by fitting the decay curve to an exponential function.

Optical Properties and Data

Absorption Spectra

The absorption spectrum of Dy^{3+} in fluoride glass consists of several bands corresponding to transitions from the $^6\text{H}_{15/2}$ ground state to various excited energy levels.[13] Due to the shielding of the 4f electrons by the outer 5s and 5p shells, these absorption bands are relatively sharp and their positions are not strongly dependent on the host matrix. The most intense absorption band is often the hypersensitive transition $^6\text{H}_{15/2} \rightarrow ^6\text{F}_{11/2} + ^6\text{H}_9/2$, located around 1280 nm.[8]

Table 1: Representative Absorption Peak Positions for Dy^{3+} in Various Fluoride-Containing Glasses.

Transition from $^6\text{H}_{15/2}$	ZBLAN Glass (nm) [14]	Fluoroaluminate Glass (nm)[10]	Oxyfluoride Glass (nm)[13]
$^6\text{H}_{13/2}$	~2880	-	-
$^6\text{H}_{11/2}$	-	1690	1670
$^6\text{H}_9/2 + ^6\text{F}_{11/2}$	1358	1280	1270
$^6\text{F}_9/2 + ^6\text{H}_7/2$	1125	1090	1090
$^6\text{F}_7/2$	-	900	900
$^6\text{F}_5/2$	-	800	805
$^4\text{F}_9/2$	-	-	473
$^4\text{I}_{15/2}$	-	-	451

| $^4\text{G}_{11/2}$ | - | - | 425 |

Judd-Ofelt Analysis and Radiative Properties

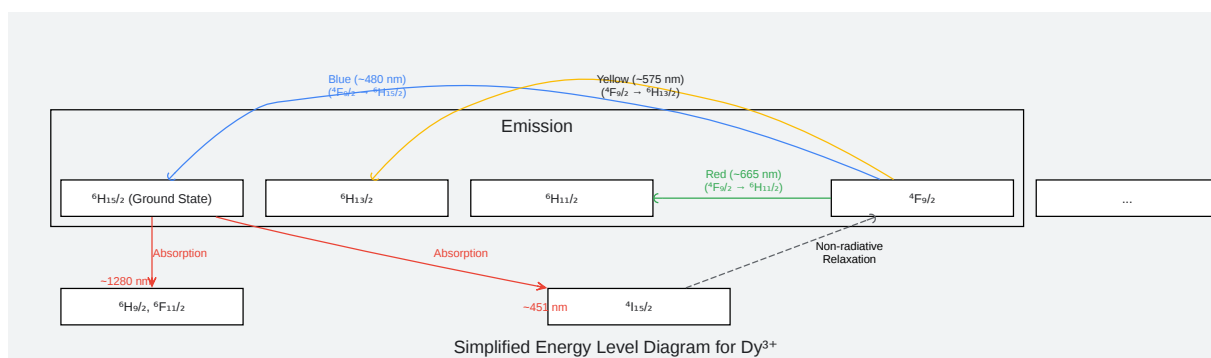
From the measured absorption spectra, the Judd-Ofelt intensity parameters ($\Omega\lambda$) can be calculated. These parameters are fundamental to predicting the radiative performance of the material.

Table 2: Judd-Ofelt Intensity Parameters ($\Omega\lambda \times 10^{-20} \text{ cm}^2$) for Dy^{3+} in Different Fluoride Glass Hosts.

Glass Host	Ω_2	Ω_4	Ω_6	Reference
ZBLAN	4.56	0.97	2.27	[14]
Oxyfluoride Silicate	2.69	1.64	1.64	[3]

| Fluorophosphate | 18.90 | 1.54 | 3.13 | [\[8\]](#) |

A higher Ω_2 value, as seen in the fluorophosphate glass, indicates a lower symmetry environment and higher degree of covalency for the Dy^{3+} ions.[\[8\]](#) These parameters are then used to calculate the radiative transition probabilities (A), branching ratios (β), and radiative lifetimes (τ_{rad}) for the excited states.



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Diagram 2: Simplified energy level diagram for Dy^{3+} in fluoride glass.

Emission Spectra

Upon excitation into one of its higher energy levels (e.g., $4I_{15/2}$ at ~451 nm), the Dy^{3+} ion rapidly relaxes non-radiatively to the metastable $4F_{9/2}$ level. From this level, radiative transitions occur to lower-lying states, producing the characteristic emission spectrum.^[12]

The most prominent emission bands are:

- $4F_{9/2} \rightarrow 6H_{15/2}$: A blue emission centered around 480 nm.^[1]
- $4F_{9/2} \rightarrow 6H_{13/2}$: An intense yellow emission centered around 575 nm. This is a hypersensitive transition, meaning its intensity is highly dependent on the local environment.^[1]
- $4F_{9/2} \rightarrow 6H_{11/2}$: A weaker red emission around 665 nm.^[1]

The relative intensities of the yellow and blue emissions (the Y/B ratio) determine the overall color of the emitted light. By tuning the glass composition, this ratio can be adjusted to produce

light that appears white to the human eye. A Y/B ratio close to 1 is often desired for white light applications.[8]

In addition to visible emissions, Dy³⁺ in fluoride glass also exhibits important infrared transitions, such as the ⁶H_{13/2} → ⁶H_{15/2} transition around 2.9 μm, which is a key transition for mid-infrared laser development.[4]

Table 3: Representative Emission Properties from the ⁴F_{9/2} Level of Dy³⁺ in Fluoride-Containing Glasses.

Glass Host	Emission Peak (nm)	Transition	Branching Ratio (β)	Stimulated Emission Cross-Section (σ _{em} x 10 ⁻²¹ cm ²)	Reference
	483	⁴ F _{9/2} → ⁶ H _{15/2}	-	-	
ZBLA	575	⁴ F _{9/2} → ⁶ H _{13/2}	-	-	[15]
	663	⁴ F _{9/2} → ⁶ H _{11/2}	-	-	
	481	⁴ F _{9/2} → ⁶ H _{15/2}	0.46	0.23	
Fluorophosphate (Sodium)	576	⁴ F _{9/2} → ⁶ H _{13/2}	0.51	4.08	[8]
	665	⁴ F _{9/2} → ⁶ H _{11/2}	-	-	

| Oxyfluoride Silicate | 1300 | ⁶H_{9/2} + ⁶F_{11/2} → ⁶H_{15/2} | - | 2.21 |[3] |

Conclusion

Dy³⁺-doped fluoride glasses are versatile photonic materials with significant potential for solid-state lighting and laser applications. Their favorable properties are a direct result of the interaction between the Dy³⁺ ion's electronic structure and the low-phonon-energy fluoride glass host. The absorption spectra provide the basis for Judd-Ofelt analysis, a critical tool for predicting the radiative efficiency of the material. The emission spectra are characterized by strong blue and yellow bands, the ratio of which can be tailored by compositional changes to generate white light. Furthermore, infrared emissions open possibilities for new laser and amplifier devices. The detailed experimental protocols and tabulated spectroscopic data provided in this guide serve as a foundational resource for researchers and professionals engaged in the development and characterization of these advanced optical materials.

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